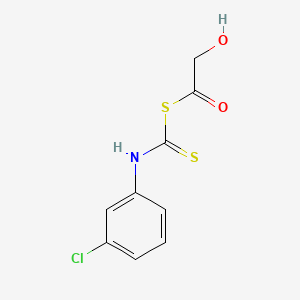![molecular formula C16H29PSn B14441171 tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane CAS No. 76637-79-1](/img/structure/B14441171.png)
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane: is an organophosphorus compound that features a phosphane (phosphine) group bonded to a tert-butyl group, a phenyl group, and a 3-(trimethylstannyl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane typically involves the following steps:
Formation of the 3-(trimethylstannyl)propyl group: This can be achieved by reacting 3-bromopropyltrimethylsilane with a stannylating agent such as trimethyltin chloride in the presence of a palladium catalyst.
Phosphination: The 3-(trimethylstannyl)propyl group is then reacted with tert-butyl(phenyl)phosphane under controlled conditions to form the desired compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used for forming metal-phosphine complexes.
Major Products Formed
Phosphine oxides: Formed through oxidation reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Metal-phosphine complexes: Formed through coordination reactions with transition metals.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development: The compound’s ability to form stable complexes with metals can be exploited in the design of metal-based drugs.
Bioconjugation: The trimethylstannyl group can be used for labeling biomolecules, aiding in imaging and diagnostic applications.
Industry
Polymerization: The compound can be used as a catalyst in polymerization reactions, leading to the production of high-performance polymers.
Electronics: The compound’s unique electronic properties make it suitable for use in the development of electronic materials.
Mecanismo De Acción
The mechanism by which tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane exerts its effects is primarily through its ability to coordinate with transition metals. The phosphane group acts as a ligand, donating electron density to the metal center, which can enhance the metal’s catalytic activity. The trimethylstannyl group can also participate in reactions, providing additional functionality.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(phenyl)phosphane: Lacks the 3-(trimethylstannyl)propyl group, making it less versatile in terms of functionalization.
Phenyl(3-(trimethylstannyl)propyl)phosphane: Lacks the tert-butyl group, which can affect its steric and electronic properties.
tert-Butyl(3-(trimethylstannyl)propyl)phosphane: Lacks the phenyl group, which can influence its reactivity and coordination behavior.
Uniqueness
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of all three functional groups: tert-butyl, phenyl, and 3-(trimethylstannyl)propyl. This combination provides a balance of steric and electronic properties, making it a versatile compound for various applications in catalysis, materials science, and beyond.
Propiedades
Número CAS |
76637-79-1 |
|---|---|
Fórmula molecular |
C16H29PSn |
Peso molecular |
371.1 g/mol |
Nombre IUPAC |
tert-butyl-phenyl-(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C13H20P.3CH3.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;;/h6-10H,1,5,11H2,2-4H3;3*1H3; |
Clave InChI |
UXXJBTDGJQMMRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(CCC[Sn](C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



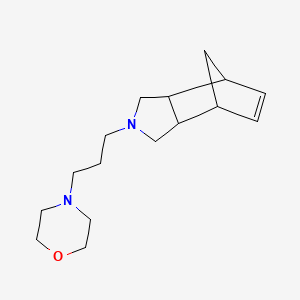
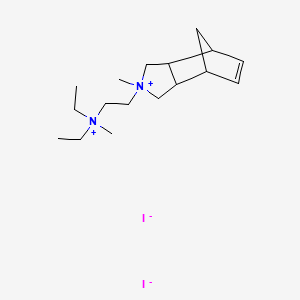
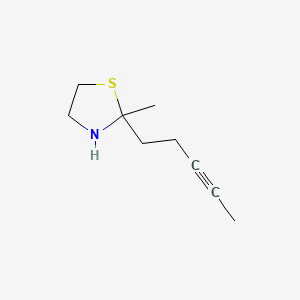
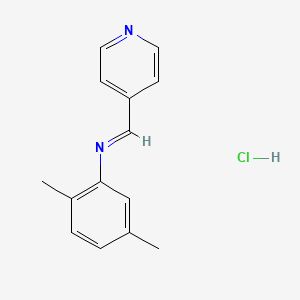
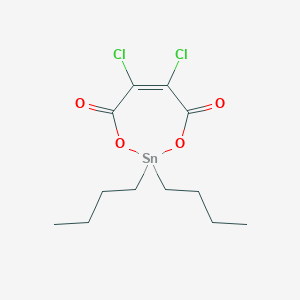
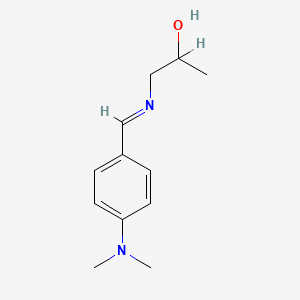
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
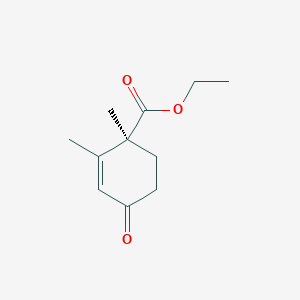
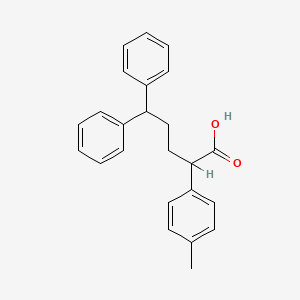
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
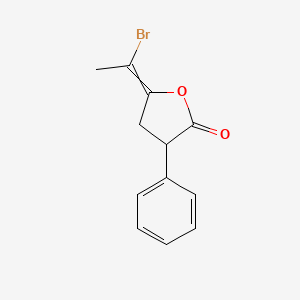
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
